![molecular formula C11H12N2O B14439459 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol CAS No. 80200-07-3](/img/structure/B14439459.png)
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol is an organic compound that features a phenol group attached to a pyrazole ring through an ethyl linker. This compound is part of the broader class of pyrazole derivatives, which are known for their diverse biological activities and applications in various fields such as medicinal chemistry, agrochemistry, and materials science .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol typically involves the reaction of a phenol derivative with a pyrazole derivative.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that are optimized for yield and purity. These processes often utilize green chemistry principles, such as solvent-free reactions and the use of eco-friendly catalysts, to minimize environmental impact .
化学反应分析
Types of Reactions
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The pyrazole ring can be reduced to form pyrazolines.
Substitution: Electrophilic and nucleophilic substitutions can occur at different positions on the pyrazole ring
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Pyrazolines and related compounds.
Substitution: Various substituted pyrazole derivatives.
科学研究应用
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anti-inflammatory, anti-cancer, and antimicrobial properties.
Industry: Utilized in the development of new materials and agrochemicals
作用机制
The mechanism of action of 4-[2-(1H-Pyrazol-1-yl)ethyl]phenol involves its interaction with specific molecular targets and pathways. The phenol group can form hydrogen bonds with biological targets, while the pyrazole ring can participate in π-π interactions and coordinate with metal ions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .
相似化合物的比较
Similar Compounds
Pyrazole: A simpler structure with only the pyrazole ring.
Pyrazoline: A reduced form of pyrazole with a saturated ring.
Phenol: Lacks the pyrazole ring but has similar reactivity due to the phenol group
Uniqueness
4-[2-(1H-Pyrazol-1-yl)ethyl]phenol is unique due to its combination of a phenol group and a pyrazole ring, which allows it to participate in a wider range of chemical reactions and biological interactions compared to its simpler analogs .
属性
CAS 编号 |
80200-07-3 |
|---|---|
分子式 |
C11H12N2O |
分子量 |
188.23 g/mol |
IUPAC 名称 |
4-(2-pyrazol-1-ylethyl)phenol |
InChI |
InChI=1S/C11H12N2O/c14-11-4-2-10(3-5-11)6-9-13-8-1-7-12-13/h1-5,7-8,14H,6,9H2 |
InChI 键 |
OHDHUONEWKWMET-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)CCC2=CC=C(C=C2)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


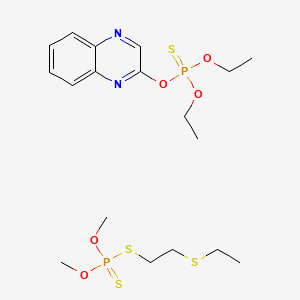

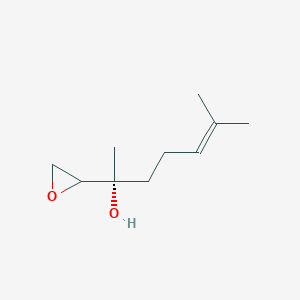
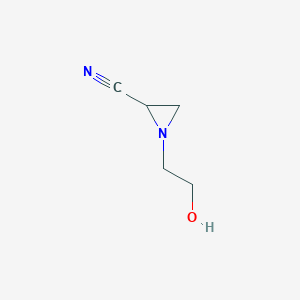
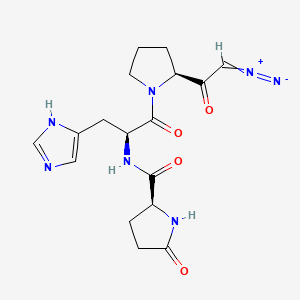
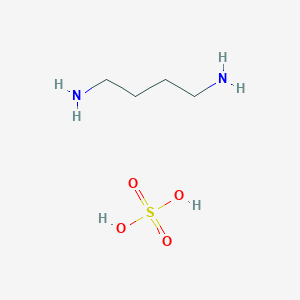
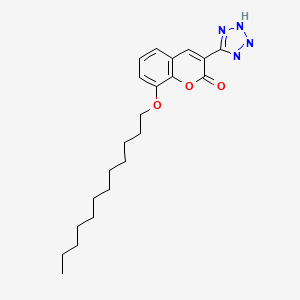
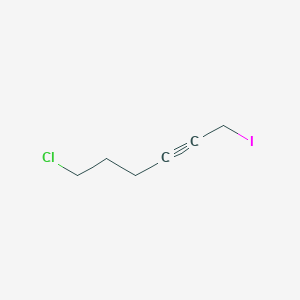
![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)
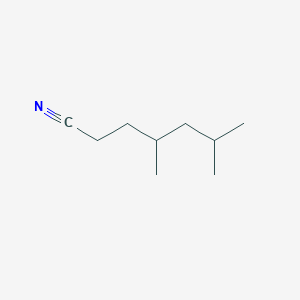
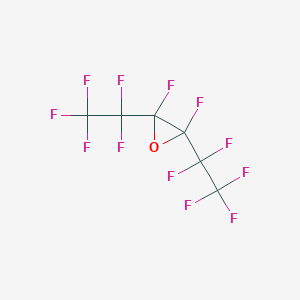
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)


